molecular formula C22H30ClN3O5S B2975033 N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)-2-(o-tolyloxy)acetamide hydrochloride CAS No. 1185071-45-7

N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)-2-(o-tolyloxy)acetamide hydrochloride

Cat. No.: B2975033
CAS No.: 1185071-45-7
M. Wt: 484.01
InChI Key: BHCMMNRZADXBJF-UHFFFAOYSA-N
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Description

N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)-2-(o-tolyloxy)acetamide hydrochloride is a complex organic compound that features a piperazine ring, a sulfonyl group, and an acetamide moiety. Compounds with such structures are often investigated for their potential pharmacological properties, including their use as therapeutic agents in various medical conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)-2-(o-tolyloxy)acetamide hydrochloride typically involves multiple steps:

    Formation of the Piperazine Derivative: The piperazine ring is functionalized with a 4-methoxyphenylsulfonyl group through a nucleophilic substitution reaction.

    Attachment of the Ethyl Linker: The functionalized piperazine is then reacted with an ethylating agent to introduce the ethyl linker.

    Coupling with o-Tolyloxy Acetamide: The final step involves coupling the intermediate with o-tolyloxy acetamide under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the piperazine ring.

    Reduction: Reduction reactions could target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The aromatic rings and the piperazine nitrogen can participate in various substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce sulfides.

Scientific Research Applications

N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)-2-(o-tolyloxy)acetamide hydrochloride may have several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition or receptor binding.

    Medicine: Explored for therapeutic potential in treating diseases such as cancer, neurological disorders, or infections.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with biological targets. Potential mechanisms include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate their activity.

    Pathway Interference: Affecting cellular signaling pathways to alter physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-2-(o-tolyloxy)acetamide
  • N-(2-(4-(4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)-2-(p-tolyloxy)acetamide

Uniqueness

N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)-2-(o-tolyloxy)acetamide hydrochloride is unique due to the specific combination of functional groups, which may confer distinct pharmacological properties compared to similar compounds. Its unique structure could result in different binding affinities, metabolic stability, and overall biological activity.

Properties

IUPAC Name

N-[2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]ethyl]-2-(2-methylphenoxy)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O5S.ClH/c1-18-5-3-4-6-21(18)30-17-22(26)23-11-12-24-13-15-25(16-14-24)31(27,28)20-9-7-19(29-2)8-10-20;/h3-10H,11-17H2,1-2H3,(H,23,26);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHCMMNRZADXBJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCCN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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